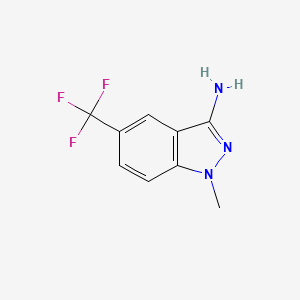

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSFDHYOPSXICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651737 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-69-8 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the formation of the core indazole structure and its subsequent regioselective N-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate successful synthesis and scale-up.

Introduction: The Significance of Trifluoromethylated Indazoles

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for oncology and treatments for other diseases. The strategic placement of the methyl and trifluoromethyl groups on the indazole scaffold is critical for its interaction with target proteins.

This guide details a reliable two-step synthetic route, commencing with the construction of the 3-amino-5-(trifluoromethyl)-1H-indazole core, followed by the regioselective methylation at the N1 position of the indazole ring.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps as illustrated below.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-indazole

The initial step involves the formation of the indazole ring through a cyclization reaction between 2-fluoro-4-(trifluoromethyl)benzonitrile and hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.

Experimental Protocol

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzonitrile

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (10.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure.

-

To the resulting residue, add deionized water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold deionized water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-Amino-5-(trifluoromethyl)-1H-indazole as a crystalline solid.

Reaction Mechanism

Caption: Mechanism for the formation of the indazole ring.

Data Summary

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | Hydrazine Hydrate | Ethanol | 4-6 | Reflux | 85-95 | Adapted from[1] |

Part 2: Synthesis of this compound

The second stage of the synthesis is the regioselective N-methylation of the 3-amino-5-(trifluoromethyl)-1H-indazole. Direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers. However, for 3-substituted indazoles, methylation typically favors the thermodynamically more stable N1 position, especially under basic conditions.[2]

Experimental Protocol

Materials:

-

3-Amino-5-(trifluoromethyl)-1H-indazole

-

Methyl iodide

-

Potassium carbonate (or Sodium hydride)

-

N,N-Dimethylformamide (DMF) (or Tetrahydrofuran (THF))

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 3-Amino-5-(trifluoromethyl)-1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain this compound.

Regioselectivity of N-Methylation

The methylation of 3-amino-5-(trifluoromethyl)-1H-indazole can theoretically yield both N1 and N2 methylated products. The N1 isomer is generally the thermodynamically favored product.[3]

Caption: Regioselectivity of the N-methylation reaction.

Data Summary

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |

| 3-Amino-5-(trifluoromethyl)-1H-indazole | Methyl Iodide, Potassium Carbonate | DMF | 12-16 | Room Temp | 70-85 | Adapted from[2][4] |

| 3-Amino-5-(trifluoromethyl)-1H-indazole | Methyl Iodide, Sodium Hydride | THF | 12-16 | Room Temp | 75-90 | Adapted from[5] |

Characterization Data (Predicted)

The final product, this compound, should be characterized by standard analytical techniques. Below are predicted spectral data based on the structure and data from similar compounds.

-

¹H NMR (400 MHz, CDCl₃): δ 7.80-7.90 (m, 1H), 7.40-7.50 (m, 2H), 5.50-5.60 (br s, 2H, NH₂), 3.80 (s, 3H, N-CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 150.0, 142.0, 125.0 (q, J = 270 Hz, CF₃), 122.0, 120.0 (q, J = 32 Hz), 118.0, 110.0, 35.0 (N-CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -61.0 to -63.0.

-

Mass Spectrometry (ESI+): m/z = 216.07 [M+H]⁺.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and can be adapted for scale-up production. The key to this synthesis is the efficient formation of the indazole ring followed by a regioselective N-methylation that predominantly yields the desired N1 isomer. This guide provides the necessary details for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development.

References

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies crucial for its accurate characterization.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[1][2] The introduction of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indazole ring, along with an amine at the 3-position, as in this compound, significantly modulates the molecule's lipophilicity, metabolic stability, and target-binding affinity. Understanding the fundamental physicochemical properties of this specific derivative is paramount for its effective application in drug development programs.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design, influencing everything from initial screening to formulation development.

Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 5685-69-8 | [CymitQuimica][3] |

| Molecular Formula | C₉H₈F₃N₃ | [CymitQuimica][3] |

| Molecular Weight | 215.18 g/mol | [ChemWhat][4] |

| Appearance | White to yellow crystalline powder | [ChemWhat][4] |

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a compound's purity and crystalline structure. For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) is the preferred method for its determination, providing not only the melting temperature but also information on thermal events like polymorphic transitions and decomposition.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge. A common temperature range would be from ambient temperature to a point beyond the expected melting temperature, for instance, 25 °C to 250 °C.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area.

Rationale: DSC is a highly sensitive technique that measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the precise determination of thermal transitions. The choice of a controlled heating rate ensures reproducibility and accurate measurement of the melting event.

Note: As of the date of this guide, a specific, experimentally determined melting point for this compound has not been found in publicly available literature. Researchers should perform this experiment to obtain this crucial data point.

Solubility Profile

Solubility in both aqueous and organic media is a critical parameter that dictates a drug's absorption, distribution, and formulation possibilities. The trifluoromethyl group is known to increase lipophilicity, which may suggest lower aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: Choose a range of relevant solvents, including water, phosphate-buffered saline (PBS) at physiological pH, and common organic solvents used in drug development (e.g., ethanol, DMSO, methanol).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Rationale: This "shake-flask" method is the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the compound, providing a true measure of its intrinsic solubility. HPLC is a robust and sensitive analytical technique for quantifying the concentration of the dissolved analyte.

Note: Specific solubility data for this compound is not currently available in the public domain and requires experimental determination.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule exists in its ionized and non-ionized forms in equal proportions. For a molecule with a basic amine group, like this compound, the pKa will govern its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding. The parent indazole has pKa values of 1.04 and 13.86.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent system, often a co-solvent of water and methanol or DMSO to ensure sufficient solubility.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. Specialized software can be used for more accurate determination, especially for compounds with multiple pKa values or poor solubility.

Rationale: Potentiometric titration directly measures the change in pH as an acid or base is added, allowing for the straightforward determination of the ionization constant. The use of co-solvents is a common and necessary practice for compounds with low aqueous solubility.

Note: The experimental pKa of this compound is not documented in the available literature and should be determined experimentally.

Lipophilicity: Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is defined as the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous solvent at equilibrium.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of octan-1-ol and water (or a suitable buffer) and pre-saturate each phase with the other.

-

Partitioning: Dissolve a known amount of this compound in one of the phases and add a known volume of the other phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octan-1-ol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log₁₀([concentration in octan-1-ol] / [concentration in aqueous phase]).

Rationale: The shake-flask method is a direct and reliable way to measure the partition coefficient. The use of pre-saturated solvents is crucial to avoid volume changes during the experiment.

Note: An experimentally determined LogP value for this compound is not publicly available and is a critical parameter to be measured.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectra for this compound are not available in the searched literature, the expected signals can be predicted based on its structure and data from similar compounds.

-

¹H NMR: Expected signals would include aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amine protons. The trifluoromethyl group will likely cause splitting of adjacent aromatic protons.

-

¹³C NMR: The spectrum would show distinct signals for each carbon atom, with the trifluoromethyl-substituted carbon appearing as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single sharp signal would be expected for the CF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 216.07.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the indazole ring, and strong C-F stretching bands for the trifluoromethyl group.

}

Caption: Interrelation of Spectroscopic Techniques for Structural Elucidation.Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the indazole scaffold is a well-established pharmacophore in oncology and other therapeutic areas. Many indazole derivatives have been investigated as potent inhibitors of various protein kinases.[1][2] The 3-aminoindazole moiety, in particular, is a known hinge-binding motif for many kinases.[2]

Given its structural features, this compound is a promising candidate for screening as a:

-

Kinase Inhibitor: The trifluoromethyl group can enhance binding affinity and cell permeability, making it a valuable lead for targeting kinases implicated in cancer and inflammatory diseases.

-

Anticancer Agent: Numerous indazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[5]

Further research is warranted to explore the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided a framework for their experimental determination. While some fundamental identifiers are known, a significant amount of experimental data, including melting point, solubility, pKa, and LogP, needs to be generated to fully characterize this compound. The provided protocols offer a starting point for researchers to obtain this critical information. The structural similarity of this molecule to known biologically active compounds, particularly kinase inhibitors, suggests that it is a promising lead for further investigation in drug discovery programs.

References

- 1. longdom.org [longdom.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

Abstract

The landscape of targeted therapeutics is continually evolving, with a significant focus on the development of small molecule inhibitors for key signaling pathways implicated in disease. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, known for its diverse biological activities. This guide focuses on this compound, a compound of significant interest due to its structural features. While direct mechanistic studies on this specific molecule are not extensively documented in public literature, its architecture allows for the formulation of a robust, scientifically-grounded hypothesis regarding its mechanism of action. We propose that this compound functions as a tyrosine kinase inhibitor . This guide will deconstruct the rationale for this hypothesis, explore the likely molecular interactions and downstream cellular consequences, and provide a comprehensive framework of experimental protocols for validation.

Introduction: Deconstructing the Molecule

The therapeutic potential of this compound can be inferred from its core components: the 1H-indazol-3-amine scaffold and the trifluoromethyl (CF₃) group.

-

The 1H-Indazol-3-amine Core: This heterocyclic system is a well-established pharmacophore in oncology drug discovery. Crucially, it serves as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of various protein kinases.[1] This interaction is a hallmark of many successful kinase inhibitors, as it anchors the molecule and allows for potent and often selective inhibition.

-

The Trifluoromethyl (CF₃) Moiety: The incorporation of a CF₃ group is a cornerstone of modern drug design.[2] This highly electronegative group can significantly enhance a molecule's therapeutic profile by:

-

Increasing Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

-

Improving Membrane Permeability: By increasing lipophilicity.

-

Enhancing Binding Affinity: Through favorable interactions with the target protein, such as forming strong dipole-dipole or orthogonal multipolar interactions.

-

Based on these structural features, we hypothesize that this compound targets the ATP-binding site of one or more tyrosine kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and apoptosis.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

We propose that the primary mechanism of action is the competitive inhibition of ATP at the catalytic site of a tyrosine kinase. The 1H-indazol-3-amine moiety likely forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor. The trifluoromethyl-substituted phenyl ring would then project into a hydrophobic pocket within the active site, with the CF₃ group potentially forming favorable interactions that enhance binding affinity and selectivity.

This inhibition would block the autophosphorylation of the kinase and prevent the phosphorylation of its downstream substrates, effectively shutting down the signaling cascade.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a generic tyrosine kinase signaling pathway and the proposed point of inhibition by this compound.

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

A Framework for Experimental Validation

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to confirm the mechanism of action, from direct target engagement to cellular effects.

Phase 1: In Vitro Kinase Profiling

The initial step is to determine if the compound directly inhibits kinase activity and to identify its primary targets.

Experimental Protocol: Kinase Panel Screening

-

Objective: To assess the inhibitory activity of this compound against a broad panel of recombinant human kinases (e.g., a panel of 96 or more kinases, with a focus on tyrosine kinases).

-

Methodology:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions to create a range of concentrations (e.g., from 10 µM down to 1 nM).

-

In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide like poly-Glu-Tyr), and ATP (at its Km concentration).

-

Add the test compound at various concentrations. Include a positive control inhibitor and a DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition at each concentration relative to the DMSO control.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration required for 50% inhibition) for each kinase.

-

Workflow Diagram: Kinase Screening

Caption: Workflow for in vitro kinase inhibition profiling.

Phase 2: Cellular Activity Assessment

Once primary kinase targets are identified, the next step is to confirm that the compound exerts the expected biological effects on cancer cells that are dependent on these kinases.

Experimental Protocol: Anti-Proliferative MTT Assay

-

Objective: To measure the effect of the compound on the viability and proliferation of cancer cell lines.[1]

-

Methodology:

-

Seed cancer cells (e.g., K562 chronic myeloid leukemia cells, known to be driven by the Bcr-Abl tyrosine kinase) in 96-well plates and allow them to adhere overnight.[1]

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (the concentration for 50% growth inhibition).

Table 1: Hypothetical Anti-Proliferative Activity Data

| Cell Line | Primary Kinase Driver | GI₅₀ (µM) of Test Compound | GI₅₀ (µM) of Positive Control |

| K562 | Bcr-Abl | 5.15 | 3.50 (Imatinib) |

| A549 | EGFR | > 50 | 8.20 (Gefitinib) |

| PC-3 | PI3K/AKT | 25.8 | 15.4 (Doxorubicin) |

| HEK-293 | N/A (Normal Cell) | 33.2 | > 100 |

Data is illustrative and modeled after similar compounds.[1]

Phase 3: Target Engagement and Downstream Signaling

The final validation step is to demonstrate that the compound engages its intended target within the cell and inhibits its downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

-

Objective: To measure the phosphorylation status of the target kinase and its key downstream substrates in treated cells.

-

Methodology:

-

Culture a relevant cancer cell line to 70-80% confluency.

-

Starve the cells (if necessary, to reduce basal signaling) and then stimulate with a growth factor to activate the target kinase pathway.

-

Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short period (e.g., 1-2 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and a key downstream effector (e.g., anti-phospho-ERK).

-

Probe separate membranes with antibodies for the total protein levels of the kinase and effector to serve as loading controls.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein would confirm target engagement and pathway inhibition.

Potential for Apoptosis and Cell Cycle Modulation

Some indazole derivatives have been shown to induce apoptosis and affect the cell cycle, potentially through pathways like p53/MDM2.[1] If the anti-proliferative effects are confirmed, further investigation into these mechanisms would be warranted.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound at GI₅₀ and 2x GI₅₀ concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[1]

-

Wash the fixed cells and treat with RNase A to remove RNA.[1]

-

Stain the cellular DNA with propidium iodide (PI).[1]

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would indicate cell cycle arrest.

Conclusion

While the definitive mechanism of action for this compound requires direct empirical validation, its chemical structure provides a strong basis for the hypothesis that it functions as a tyrosine kinase inhibitor. The 1H-indazol-3-amine core is primed for hinge-binding, and the trifluoromethyl group likely enhances its potency and drug-like properties. The experimental framework outlined in this guide provides a clear and logical path for researchers to rigorously test this hypothesis, from initial target identification through to the characterization of its cellular effects. Successful validation would position this compound as a promising candidate for further preclinical and clinical development in oncology or other diseases driven by aberrant kinase signaling.

References

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine is not extensively available in current literature, a comprehensive analysis of its structural components allows for a robust prediction of its biological activities. This guide synthesizes information from closely related analogs to build a strong case for this molecule's potential as a kinase inhibitor, with likely applications in oncology and inflammatory diseases. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The 3-aminoindazole moiety is a known "hinge-binding" fragment crucial for kinase interaction, and the trifluoromethyl group is a key addition for enhancing drug-like properties.[3][4] This document provides a predictive overview of the molecule's biological potential, detailed hypothetical protocols for its investigation, and a framework for its further development.

Chemical and Structural Rationale

This compound is a small molecule with distinct structural features that suggest significant biological potential. The core of the molecule is the 1H-indazole ring system, a bicyclic heteroaromatic compound that is a bioisostere of purine, enabling it to competitively bind to the ATP-binding sites of kinases.[5]

The key substitutions on this indazole core are:

-

1-Methyl Group: The methylation at the N1 position can influence the molecule's solubility, metabolic stability, and interaction with its biological targets.

-

3-Amino Group: The amino group at the C3 position is a critical feature. The 1H-indazole-3-amine structure is a well-documented and effective "hinge-binding" fragment in kinase inhibitors, forming crucial hydrogen bonds within the ATP-binding pocket of various kinases.[3][6]

-

5-Trifluoromethyl Group: The trifluoromethyl (CF3) group at the C5 position is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][7]

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:

Kinase Inhibition

The indazole scaffold is a cornerstone of many clinically approved kinase inhibitors, including Pazopanib and Axitinib.[1][8] These drugs primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. The 3-aminoindazole moiety in our target compound strongly suggests a similar mechanism of action.

Predicted Target Kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a common mechanism for indazole-based anticancer agents, leading to the suppression of tumor angiogenesis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are key targets in cancer therapy.

-

Fibroblast Growth Factor Receptors (FGFRs): Several indazole derivatives have been identified as potent FGFR inhibitors.[9][10]

-

Other Tyrosine and Serine/Threonine Kinases: The versatility of the indazole scaffold suggests potential activity against a broader range of kinases implicated in cancer and inflammatory diseases.[9][11]

Predicted Signaling Pathway Inhibition:

Caption: Predicted inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Anticancer Activity

The predicted kinase inhibitory activity of this compound strongly suggests potential as an anticancer agent. By targeting key signaling pathways, this compound is likely to induce:

-

Inhibition of Cell Proliferation: By blocking signals that drive the cell cycle, the compound is expected to have cytostatic effects on cancer cells.

-

Induction of Apoptosis: Inhibition of survival pathways, such as the PI3K/AKT/mTOR pathway, can lead to programmed cell death in cancer cells.[8]

-

Anti-Angiogenic Effects: By inhibiting VEGFR signaling, the compound could prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.

Anti-Inflammatory Activity

Indazole derivatives have also been shown to possess anti-inflammatory properties.[12][13] This activity is often mediated through the inhibition of inflammatory signaling pathways.

Predicted Mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some indazole compounds inhibit COX-2, a key enzyme in the production of prostaglandins that mediate inflammation.[13]

-

Suppression of Pro-inflammatory Cytokines: The compound may inhibit the production of cytokines such as TNF-α and IL-1β.[12]

-

Inhibition of MAP Kinase Pathways: The MAPK signaling pathway plays a crucial role in the inflammatory response, and its inhibition by the compound could contribute to its anti-inflammatory effects.[14]

Proposed Experimental Workflows

To validate the predicted biological activities of this compound, a systematic series of in vitro and in vivo experiments are proposed.

General Workflow for Biological Activity Screening

Caption: A general workflow for evaluating the biological activity.

Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, MCF-7)

-

DMEM/RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

This assay determines the ability of the compound to inhibit the activity of specific kinases.

Materials:

-

Recombinant human kinases (e.g., VEGFR2, FGFR1, PDGFRβ)

-

Kinase-specific peptide substrate

-

ATP

-

Assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

-

Determine the IC50 value for each kinase.

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT, anti-total-ERK, anti-total-AKT)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein phosphorylation levels.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of structurally related indazole derivatives from the literature to provide a benchmark for the expected potency of this compound.

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| 1H-Indazole-3-amine derivatives | Bcr-Abl | K562 | 6.50 | [15] |

| 6-Aminoindazole derivatives | Not specified | HCT116 | 0.4 | [16] |

| Substituted Indazole derivatives | Not specified | A2780 | 4.21 - 18.6 | [17] |

| 1H-Indazole-3-amine derivatives | FGFR1 | Not specified | 0.015 | [15] |

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, particularly in the fields of oncology and inflammation. Its structural features strongly suggest a mechanism of action centered on kinase inhibition. The proposed experimental workflows provide a clear path for the validation of its predicted biological activities. Future research should focus on a comprehensive screening against a panel of kinases to identify its primary targets, followed by in-depth cellular and in vivo studies to confirm its therapeutic potential. Structure-activity relationship studies, by synthesizing and testing analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benchchem.com [benchchem.com]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1] The strategic incorporation of a trifluoromethyl (CF₃) group, as seen in 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine , can significantly enhance the pharmacological profile of a molecule. The CF₃ group is a powerful modulator of physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of novel pharmaceutical candidates.

Core Compound Identification

Physicochemical Properties and Structural Elucidation

This compound typically presents as a white to yellow crystalline powder.[3] Its structure combines the rigid indazole bicycle with two key functional groups that drive its utility in medicinal chemistry: a nucleophilic 3-amino group, which serves as a handle for further chemical modification, and a lipophilic 5-trifluoromethyl group, which enhances its drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃N₃ | [2] |

| Molecular Weight | 215.18 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [3] |

| Purity | Typically >97% | [2] |

Below is a 2D representation of the chemical structure.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

While a specific, publicly available, detailed protocol for the synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted 3-aminoindazoles. A common and effective strategy involves the cyclization of an appropriately substituted 2-cyanophenylhydrazine.

The proposed synthesis commences with a commercially available starting material, 4-fluoro-3-nitrobenzonitrile. The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of modern synthetic chemistry for accessing fluorinated aromatics. The subsequent steps involve reduction of the nitro group to an aniline, followed by diazotization and cyclization to form the indazole core, and finally, methylation of the indazole nitrogen.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(Methylamino)-5-(trifluoromethyl)benzonitrile

-

Rationale: This step introduces the methylamino group which will become part of the pyrazole ring of the indazole. The reaction proceeds via a nucleophilic aromatic substitution where the highly nucleophilic methylamine displaces the fluoride, activated by the electron-withdrawing trifluoromethyl and cyano groups.

-

Procedure:

-

To a solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add methylamine (2.0 eq, as a solution in a suitable solvent like THF or ethanol) dropwise at room temperature.

-

The reaction mixture is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.

-

The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-(methylamino)-5-(trifluoromethyl)benzonitrile.

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic cyclization reaction to form the 3-aminoindazole core. The methylamino group is first converted to a diazonium salt, which then undergoes an intramolecular cyclization onto the nitrile group. The subsequent reduction of the resulting intermediate yields the desired 3-aminoindazole.

-

Procedure:

-

Dissolve 2-(methylamino)-5-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0 °C.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete diazotization.

-

A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is then added dropwise to the reaction mixture, still maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then basified with a concentrated solution of sodium hydroxide until a pH of >10 is reached, leading to the precipitation of tin salts.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by column chromatography on silica gel provides the final product, this compound.

-

Characterization and Quality Control

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR will show characteristic signals for the trifluoromethyl carbon (as a quartet due to C-F coupling), the aromatic carbons, and the N-methyl carbon.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the CF₃ group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern in the mass spectrum can also provide structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A purity of >97% is generally required for use in drug discovery applications.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The 3-amino group provides a convenient point for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other coupling reactions.

Role as a Key Intermediate:

The trifluoromethyl group at the 5-position is particularly significant. Its strong electron-withdrawing nature and high lipophilicity can impart several desirable properties to a drug candidate:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.

-

Increased Membrane Permeability: The lipophilicity of the CF₃ group can improve the ability of a molecule to cross cell membranes, a critical factor for oral bioavailability and reaching intracellular targets.

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can influence the basicity of the nearby amino group and the overall electronic properties of the indazole ring, which can be fine-tuned to optimize target binding.

Potential Therapeutic Areas:

Derivatives of this compound are being explored in various therapeutic areas, including:

-

Oncology: The indazole scaffold is present in several approved and investigational anti-cancer drugs. The 3-aminoindazole moiety can act as a hinge-binding motif for various kinases, which are key targets in cancer therapy.[4]

-

Inflammation and Pain: Indazole derivatives have shown promise as anti-inflammatory and analgesic agents.

-

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders, and the properties imparted by the trifluoromethyl group can be advantageous in this context.

The following diagram illustrates the central role of this compound as a building block for generating diverse chemical libraries for drug discovery.

Caption: Role of this compound in generating diverse chemical libraries.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its unique combination of a reactive amino group and a property-enhancing trifluoromethyl group makes it a valuable precursor for the synthesis of novel drug candidates. The proposed synthetic route provides a practical approach for its preparation, and the outlined characterization methods will ensure the quality required for drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the utility of well-designed, fluorinated heterocyclic intermediates like this compound will undoubtedly increase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 3. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a heterocyclic amine that has emerged as a critical building block in contemporary medicinal chemistry. The strategic incorporation of a trifluoromethyl group and the inherent biological relevance of the 3-aminoindazole scaffold have positioned this molecule as a valuable intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This document will delve into the synthetic rationale, key chemical properties, and the pivotal role of this compound in the design and development of novel drug candidates.

Introduction: The Strategic Importance of Fluorinated Heterocycles in Drug Design

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity of a drug candidate. When incorporated into a heterocyclic ring system like indazole, the resulting structure can exhibit potent and selective biological activity.

This compound (CAS: 5685-69-8) is a prime example of a molecule designed with these principles in mind.[1][2] Its structure combines three key features that are highly sought after in modern drug discovery:

-

The 1H-Indazol-3-amine Scaffold: This bicyclic aromatic system is a privileged structure in medicinal chemistry. The 3-amino group, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bond interactions with the hinge region of protein kinases.[3][4] This interaction is a cornerstone for the development of a wide array of kinase inhibitors.

-

The Trifluoromethyl Group at the 5-position: This electron-withdrawing group significantly influences the electronic properties of the indazole ring system. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can also improve membrane permeability and oral bioavailability.

-

The N1-Methyl Group: The methylation at the N1 position of the indazole ring prevents tautomerization and provides a fixed point for molecular orientation within a receptor's binding site. This defined geometry is crucial for achieving high-affinity and selective interactions.

This guide will explore the discovery and synthetic pathways leading to this important molecule, its physicochemical properties, and its application as a key intermediate in the development of targeted therapies.

Discovery and Historical Context: A Tale of a Versatile Building Block

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of indazole derivatives as potent kinase inhibitors. The historical significance of this compound lies not in its discovery as a final drug product, but in its recognition as a versatile and highly valuable synthetic intermediate.

The development of kinase inhibitors has been a major focus of cancer research and other therapeutic areas for several decades. Early kinase inhibitors often suffered from a lack of selectivity, leading to off-target effects. This spurred the search for novel scaffolds that could provide more specific interactions with the ATP-binding site of kinases. The 3-aminoindazole core was identified as a particularly effective scaffold for this purpose.

The synthesis of various substituted 3-aminoindazoles, including those with trifluoromethyl groups, was a logical progression in the quest for improved drug candidates. The deliberate combination of the 3-aminoindazole scaffold with the beneficial properties of the trifluoromethyl group led to the synthesis of compounds like this compound. Its utility is evident in numerous patents for the preparation of kinase inhibitors, where it serves as a key starting material.

Synthesis and Methodologies: A Rational Approach to a Privileged Scaffold

The synthesis of this compound can be achieved through a multi-step process that is both logical and illustrative of common strategies in heterocyclic chemistry. The general approach involves the construction of the indazole ring system from an appropriately substituted aniline precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is outlined below. This analysis highlights the key bond formations and the strategic choice of starting materials.

References

- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Investigating 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine: A Predictive Framework for Therapeutic Target Identification

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. This guide focuses on 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine, a compound for which specific biological targets have not been extensively characterized in public literature. By deconstructing the molecule into its core components—the 1H-indazol-3-amine scaffold, the N1-methyl group, and the C5-trifluoromethyl substituent—we can develop a robust, predictive framework for its likely therapeutic targets. This whitepaper synthesizes data from structurally analogous compounds to propose primary and secondary target classes, including protein kinases and ion channels. Furthermore, we provide a comprehensive, step-by-step experimental workflow to systematically validate these hypotheses, transforming this predictive analysis into a concrete drug discovery program.

Introduction: A Rationale for Predictive Analysis

This compound combines three key structural motifs that are hallmarks of modern small-molecule drug design. While direct biological data on this specific molecule is sparse, its constituent parts provide a clear roadmap for investigation.

-

The 1H-Indazol-3-amine Scaffold: This bicyclic heterocycle is a well-established "hinge-binding" fragment, particularly effective in targeting the ATP-binding pocket of protein kinases. Its rigid structure and hydrogen bonding capabilities make it an ideal anchor for inhibitors.

-

The C5-Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a classic medicinal chemistry strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable hydrophobic and electrostatic interactions.

-

The N1-Methyl Group: This modification blocks a potential site of metabolism and can fine-tune the orientation of the molecule within a target's binding pocket, potentially enhancing selectivity and potency.

Based on these features, this guide will explore the most probable therapeutic targets and provide the technical methodologies required for their validation.

Predicted Therapeutic Target Class I: Protein Kinases

The structural similarity of the indazole-3-amine core to the adenine component of ATP makes the kinome the most promising area for investigation. Several sub-families are of particular interest.

Primary Hypothesis: VEGFR-2 and Angiogenesis-Related Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that serves as the primary mediator of VEGF-A's potent angiogenic effects.[1][2] Its dysregulation is a key driver in many solid tumors, making it a high-value oncology target.[3] The rationale for prioritizing VEGFR-2 is strong, based on the known activity of structurally related compounds. For instance, Acrizanib, a VEGFR-2 inhibitor, features a bioisosteric 1-methyl-5-(trifluoromethyl)-1H-pyrazol -3-yl group, suggesting this substitution pattern is highly compatible with the VEGFR-2 active site.

Mechanistic Rationale: this compound is hypothesized to bind to the ATP pocket in the kinase domain of VEGFR-2. The indazole nitrogen atoms would form crucial hydrogen bonds with the "hinge region" of the kinase, while the trifluoromethyl group could occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity. Inhibition of VEGFR-2 would block downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT cascades, thereby inhibiting endothelial cell proliferation, migration, and survival.[3][4]

VEGFR-2 Signaling Pathway

Caption: Proposed inhibition of the VEGFR-2 signaling cascade.

Secondary Hypothesis: p53/MDM2 Pathway and Apoptosis Regulation

Several studies on 1H-indazole-3-amine derivatives have demonstrated potent anti-tumor activity through the induction of apoptosis.[5][6] This is often linked to the p53 tumor suppressor pathway. The p53 protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, and its activity is tightly controlled by its negative regulator, MDM2.[5][7] Inhibition of the p53-MDM2 interaction is a validated strategy in oncology.[8][9][10]

Mechanistic Rationale: While direct inhibition of the p53-MDM2 protein-protein interaction is one possibility, it is more likely that an indazole-based compound would act on an upstream kinase that regulates the stability of p53 or MDM2. For example, kinases like ATM, ATR, and Chk2 phosphorylate p53 in response to DNA damage, stabilizing it and preventing its degradation by MDM2. An indazole compound could potentially inhibit a phosphatase that deactivates p53 or a kinase that promotes MDM2 activity, indirectly leading to p53 stabilization and subsequent apoptosis.

p53-MDM2 Apoptosis Pathway

Caption: Potential indirect modulation of the p53-MDM2 pathway.

Predicted Therapeutic Target Class II: Ion Channels

While kinases represent the primary hypothesis, the indazole scaffold has also shown activity against specific ion channels, presenting an alternative therapeutic avenue.

Calcium-Release Activated Calcium (CRAC) Channels

CRAC channels, composed of STIM and Orai proteins, are critical for store-operated calcium entry (SOCE) in various cells, particularly immune cells like mast cells and T cells.[11][12] Aberrant CRAC channel activation contributes to inflammatory and autoimmune diseases.[13] Structure-activity relationship (SAR) studies of indazole-3-carboxamides have identified potent CRAC channel blockers, demonstrating that the indazole core can be effectively targeted to this channel family.[13]

Mechanistic Rationale: Upon depletion of endoplasmic reticulum (ER) calcium stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they bind to and activate Orai1 channels, leading to Ca2+ influx.[14][15] An indazole-based inhibitor could interfere with the STIM1-Orai1 interaction or directly block the Orai1 pore, thus preventing the downstream calcium signaling that leads to the release of pro-inflammatory mediators.[16]

Experimental Validation Workflow

A systematic, multi-step approach is required to test these hypotheses. The following protocols provide a comprehensive framework for target identification and validation.

Overall Experimental Workflow

Caption: A logical workflow for target validation.

Protocol 4.1: In Vitro Kinase Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the potency (IC50) of this compound against a panel of protein kinases, with a primary focus on VEGFR-2.

Methodology: An ADP-Glo™ Kinase Assay is recommended for its high sensitivity and throughput.[17][18]

Step-by-Step Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate.

-

Kinase Reaction Setup:

-

To the wells, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

-

Add 2 µL of purified recombinant human VEGFR-2 enzyme diluted in kinase buffer.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., poly(E,Y)4:1 substrate and ATP at its Km concentration for VEGFR-2).[17]

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.[19]

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate percent inhibition for each concentration relative to controls. Plot the results and fit to a sigmoidal dose-response curve to determine the IC50 value.

| Kinase Target | Predicted IC50 (nM) | Rationale |

| VEGFR-2 | < 50 | Primary hypothesis based on structural analogs. |

| PDGFRβ | < 200 | Often co-inhibited with VEGFR-2. |

| c-KIT | < 500 | Another related receptor tyrosine kinase. |

| SRC | > 1000 | A common off-target kinase for selectivity assessment. |

| EGFR | > 5000 | Important for assessing selectivity against other RTKs. |

| Table 1: Hypothetical data from an in vitro kinase panel screen. |

Protocol 4.2: Cellular Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits the target kinase within a cellular environment.

Objective: To measure the inhibition of VEGFR-2 autophosphorylation in response to VEGF-A stimulation in endothelial cells (e.g., HUVECs).

Methodology: Western blotting for the phosphorylated form of VEGFR-2 (p-VEGFR-2).[6]

Step-by-Step Procedure:

-

Cell Culture and Treatment:

-

Plate HUVECs and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with various concentrations of the test compound (or DMSO control) for 1 hour.

-

Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors .[6][13]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk , as it contains phosphoproteins that can cause high background.[6][13]

-

Incubate overnight at 4°C with a primary antibody specific for p-VEGFR-2 (Tyr1175).

-

Wash with TBST and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal protein loading. Quantify band intensity using densitometry.

Protocol 4.3: Cell Viability Assay (MTT Assay)

This assay measures the functional downstream effect of target inhibition, such as reduced cell proliferation or cytotoxicity.

Objective: To assess the effect of the compound on the viability of VEGF-dependent cancer cells or endothelial cells.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20][21]

Step-by-Step Procedure:

-

Cell Plating: Seed cells (e.g., HUVECs or a cancer cell line like K562) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[21]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include wells for untreated and vehicle (DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a detergent solution) to each well to dissolve the purple formazan crystals.[20]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4.4: Calcium Influx Assay

This assay is used to investigate the hypothesis that the compound targets CRAC channels.

Objective: To measure changes in intracellular calcium concentration following store depletion in the presence of the inhibitor.

Methodology: Flow cytometry or plate-based fluorescence reading using a calcium-sensitive dye like Indo-1 or Fluo-8.[22][23][24]

Step-by-Step Procedure:

-

Cell Loading:

-

Compound Incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or vehicle control.

-

Measurement:

-

Acquire a baseline fluorescence reading for ~30 seconds using a flow cytometer or fluorescence plate reader.

-

Add a store-depleting agent (e.g., thapsigargin or ionomycin) to trigger calcium influx.[22]

-

Continue recording the fluorescence signal for several minutes to capture the calcium flux kinetics.

-

-

Data Analysis: Analyze the data by calculating parameters such as peak fluorescence intensity or area under the curve. Compare the response in compound-treated cells to the control to determine the extent of inhibition.

Conclusion and Future Directions

The structural components of this compound strongly suggest its potential as a targeted therapeutic agent, with protein kinases—particularly VEGFR-2—representing the most probable target class. Secondary possibilities, including apoptosis-regulating pathways and ion channels like the CRAC channel, also warrant investigation. The experimental framework provided in this guide offers a clear, logical, and technically robust pathway for moving from hypothesis to validated lead. Successful identification of a primary target through these methods would pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic candidate.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. The p53-MDM2 network: from oscillations to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 9. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. bu.edu [bu.edu]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Fluo-8 Calcium Flux Assay [protocols.io]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-Methyl-5-(trifluoromethyl)-1H-indazol-3-amine (CAS 5685-69-8). With the molecular formula C₉H₈F₃N₃ and a molecular weight of 215.18 g/mol , this compound is of significant interest in medicinal chemistry and drug development.[1][2] This document serves as a detailed reference for the spectroscopic characterization of this molecule, offering insights into its structural features through the interpretation of its spectral data. While a complete set of experimentally-derived spectra for this specific molecule is not widely published, this guide presents a robust, predicted spectroscopic profile based on established principles and data from closely related analogues.

Introduction: The Significance of this compound

Indazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them privileged scaffolds in medicinal chemistry. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The specific compound, this compound, combines these key features, making its unambiguous structural elucidation paramount for its potential applications. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry data for this compound. The subsequent sections will provide a theoretical foundation for each technique, a detailed interpretation of the predicted spectra, and a discussion of the structural insights that can be gleaned from this data.

Molecular Structure and Key Spectroscopic Features